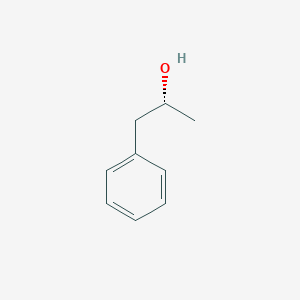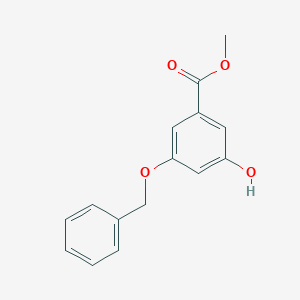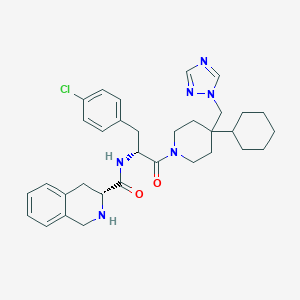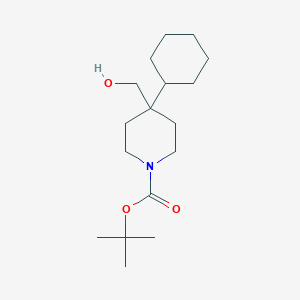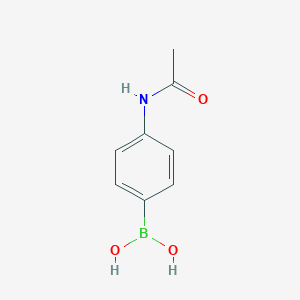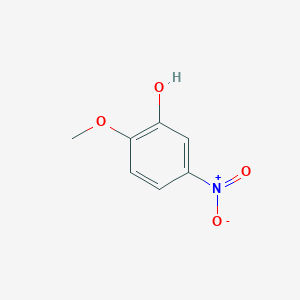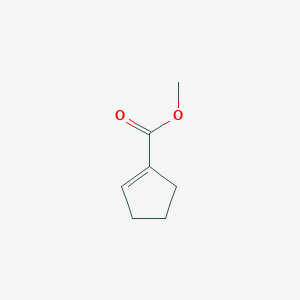
Methyl 1-cyclopentene-1-carboxylate
Vue d'ensemble
Description
Methyl 1-cyclopentene-1-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various enantiomers and is involved in multiple chemical reactions due to its structural properties. Its synthesis and analysis are crucial for understanding its chemical behavior and applications in organic synthesis.
Synthesis Analysis
The synthesis of methyl 1-cyclopentene-1-carboxylate involves the kinetic and parallel kinetic resolutions, allowing for the efficient preparation of both enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate (Stephen G Davies et al., 2003). Furthermore, treatment of methyl-substituted 1-chloro-2-oxo-1-cyclohexanecarboxylic esters with anhydrous Na2CO3 in refluxing xylene yields methyl-substituted 1-cyclopentene-1-carboxylic esters, showcasing a method for preparing several intermediates significant in natural products synthesis (TakedaAkira & TsuboiSadao, 1977).
Molecular Structure Analysis
The molecular structure of methyl 1-cyclopentene-1-carboxylate and its derivatives has been elucidated through various spectroscopic techniques, including NMR and X-ray crystallography, providing detailed insights into its configuration and conformation (Gideon J. J. Steyn et al., 1997).
Chemical Reactions and Properties
Methyl 1-cyclopentene-1-carboxylate undergoes a range of chemical reactions, including cycloadditions and carbonylation reactions, leading to the formation of functionalized cyclopentenones and other cyclic compounds (Xiaoxun Li et al., 2012). These reactions are facilitated by catalysts such as Rh and are significant for the synthesis of various organic molecules.
Physical Properties Analysis
The physical properties of methyl 1-cyclopentene-1-carboxylate, such as boiling and melting points, are determined by its molecular structure. While specific values are not provided in the papers sourced, these properties are crucial for handling the compound and its application in chemical synthesis.
Chemical Properties Analysis
The chemical properties of methyl 1-cyclopentene-1-carboxylate, including reactivity with different chemical reagents and conditions, dictate its role in organic synthesis. Its ability to participate in cycloaddition reactions, for example, is a key characteristic that enables the synthesis of complex organic molecules (J. Barluenga et al., 2006).
Applications De Recherche Scientifique
Application 1: Synthesis of Natural Products
- Summary : This compound is used as a starting material in the synthesis of complex natural products like pinnaic acid and halichlorine .
- Methods : It involves the use of Methyl 1-cyclopentene-1-carboxylate in multi-step synthetic routes that may include reactions like asymmetric oxidative Heck reaction with aryl boronic acids .
Application 2: Asymmetric Oxidative Heck Reaction
- Summary : The compound undergoes an asymmetric oxidative Heck reaction to form coupling products .
- Methods : The reaction is facilitated by a chiral NHC-palladium(II) complex, with precise control over the reaction conditions to ensure stereoselectivity .
Application 3: Synthesis of Azulene Derivatives
- Summary : Methyl 1-cyclopentene-1-carboxylate participates in forming azulene derivatives, which have potential therapeutic applications .
- Methods : The synthesis involves forming a cyclopropanol intermediate followed by an oxy-Cope rearrangement .
Application 4: Formation of Cyclopropanol Intermediates
- Summary : The compound is involved in the formation of cyclopropanol intermediates, which are key in various synthetic transformations .
- Methods : The method includes the generation of cyclopropanol from Methyl 1-cyclopentene-1-carboxylate under controlled conditions .
Application 5: Material Science
- Summary : It’s used in the development of new materials with specific properties by incorporating it into polymer chains .
- Methods : Polymerization techniques are applied, where Methyl 1-cyclopentene-1-carboxylate is copolymerized with other monomers .
Application 6: Environmental Chemistry
Safety And Hazards
Methyl 1-cyclopentene-1-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system . It has a flash point of 62 °C .
Propriétés
IUPAC Name |
methyl cyclopentene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-9-7(8)6-4-2-3-5-6/h4H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYCAXIAUKEGBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338442 | |
| Record name | Methyl cyclopent-1-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-cyclopentene-1-carboxylate | |
CAS RN |
25662-28-6 | |
| Record name | Methyl cyclopent-1-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl cyclopent-1-ene-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



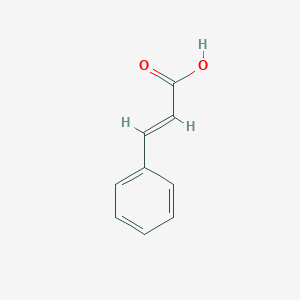
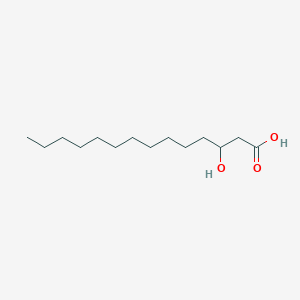
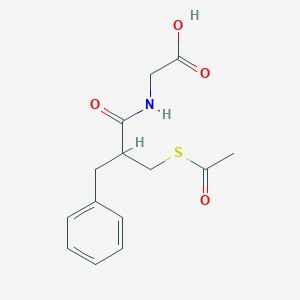
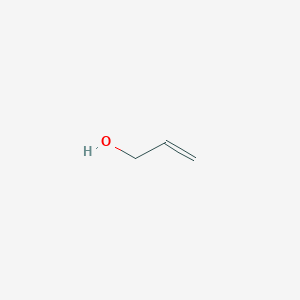
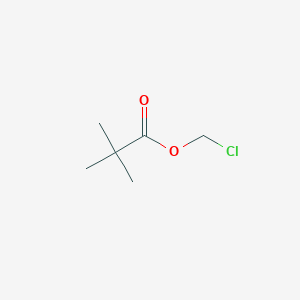
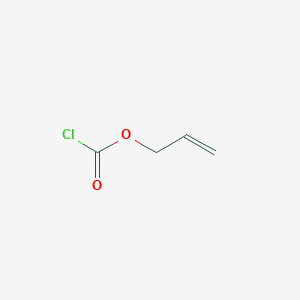
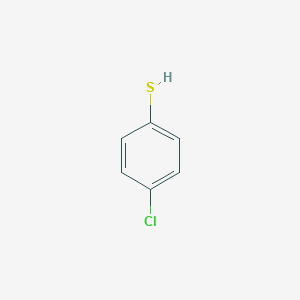
![6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid](/img/structure/B41499.png)
